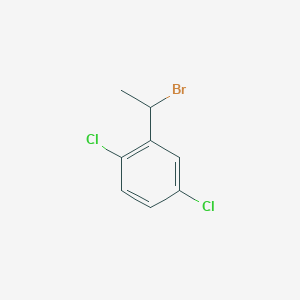

2-(1-Bromoethyl)-1,4-dichlorobenzene

Overview

Description

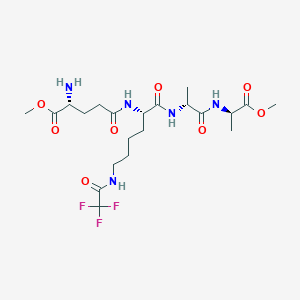

Bromoethylbenzene compounds are generally organic compounds that contain a benzene ring, an ethyl group, and a bromine atom . They are used as building blocks in organic synthesis .

Molecular Structure Analysis

Bromoethylbenzene compounds, like all organic compounds, are made up of carbon, hydrogen, and bromine atoms. The benzene ring is a six-membered ring of carbon atoms with alternating single and double bonds .Chemical Reactions Analysis

Bromoethylbenzene compounds can undergo various chemical reactions, including electrophilic aromatic substitution . The bromine atom can also be replaced by other groups in nucleophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of bromoethylbenzene compounds would depend on the specific compound. For example, 2-(2-Bromoethyl)-1,3-dioxolane has a molecular weight of 181.03 g/mol .Scientific Research Applications

Spectroscopic Study and Computational Analysis

A comprehensive study on 2-bromo-1, 4-dichlorobenzene, a closely related compound to 2-(1-Bromoethyl)-1,4-dichlorobenzene, has been conducted to understand its vibrational properties. The study includes a thorough experimental and theoretical vibrational investigation. Advanced techniques such as DFT analysis and NMR have been used to explore its molecular geometry and electronic properties. The research also delves into its nonlinear optical properties and quantum chemical descriptors, offering insights into its potential applications in materials science and chemistry (Vennila et al., 2018).

Catalytic Oxidation

Research on the catalytic oxidation of dichlorobenzene, similar in structure to 2-(1-Bromoethyl)-1,4-dichlorobenzene, reveals significant findings. This study focused on the systematic investigation of the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides. The findings demonstrate the influence of different catalysts on the oxidation process, which can inform the development of efficient catalytic systems for environmental applications, such as pollution control and chemical synthesis (Krishnamoorthy, Rivas, & Amiridis, 2000).

Environmental Degradation Studies

Another significant application area is the study of environmental degradation. Research on 1,4-dichlorobenzene degradation in water under various conditions such as photolysis, photocatalysis, and sonolysis has been conducted. These studies are crucial for understanding the environmental impact and breakdown mechanisms of compounds like 2-(1-Bromoethyl)-1,4-dichlorobenzene, informing environmental protection strategies and waste management practices (Selli et al., 2008).

Synthesis and Chemical Reactions

Research also focuses on the synthesis and chemical reactions involving dichlorobenzene derivatives. Studies on the reaction of chlorinated benzenes with silicon surfaces, including dichlorobenzene, provide insights into the potential applications of these compounds in material science, particularly in the field of semiconductor technology. These studies help in understanding the interactions of organic compounds with solid surfaces, which is essential in designing materials for electronic applications (Naumkin, Polanyi, & Rogers, 2003).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-(1-bromoethyl)-1,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrCl2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQSVHIDXSWAKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Bromoethyl)-1,4-dichlorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438132.png)

![4-([1,1'-Biphenyl]-4-ylmethoxy)piperidine hydrochloride](/img/structure/B1438133.png)

![3-[(4-Nitrobenzyl)oxy]pyrrolidine](/img/structure/B1438134.png)

![4-[([1,1'-Biphenyl]-2-yloxy)methyl]piperidine hydrochloride](/img/structure/B1438145.png)